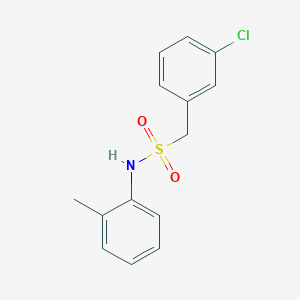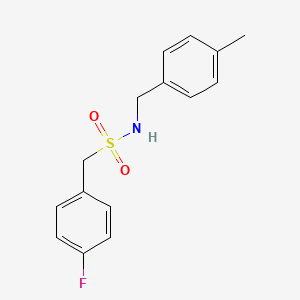
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide, also known as MRS1845, is a selective antagonist of the P2Y14 receptor. This receptor is a member of the G protein-coupled receptor family and is predominantly expressed in immune cells. MRS1845 has been extensively studied for its potential use in treating immune-related diseases, such as inflammation, autoimmune disorders, and cancer.
Mécanisme D'action
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide selectively binds to the P2Y14 receptor, blocking the activation of downstream signaling pathways. This receptor is involved in the regulation of immune cell migration and cytokine production. By inhibiting the activation of this receptor, this compound can reduce inflammation and immune cell infiltration in affected tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. It also inhibits the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. This compound has been found to have a low toxicity profile in vitro and in vivo, suggesting its potential use in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide in lab experiments is its selectivity for the P2Y14 receptor. This allows for precise modulation of immune cell function without affecting other signaling pathways. However, the limited availability and high cost of this compound can be a limitation for some research groups.
Orientations Futures
Future research on 1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide could focus on its potential use in treating other immune-related diseases, such as rheumatoid arthritis and multiple sclerosis. The development of more efficient synthesis methods could also improve the availability and affordability of this compound for research purposes. Additionally, further studies on the mechanism of action of this compound could provide insight into the regulation of immune cell function and the development of novel therapies for immune-related diseases.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential use in treating immune-related diseases. In a study conducted on mice, this compound was found to significantly reduce the severity of colitis, an inflammatory bowel disease. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use in cancer therapy.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-5-2-3-8-14(11)16-19(17,18)10-12-6-4-7-13(15)9-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKAMBMHGORQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B4429411.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429415.png)

![ethyl 4-[(4-methylbenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4429437.png)
![N-benzyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429440.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B4429447.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4429459.png)
![1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429465.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4429470.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429474.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4429496.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(2-methylphenyl)urea](/img/structure/B4429503.png)
![7-(2,3-difluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4429508.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4429513.png)